molecular formula C16H14N4O2S B12280533 5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole

5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B12280533
M. Wt: 326.4 g/mol
InChI Key: HQMVNNZJBAIJIO-UHFFFAOYSA-N
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Description

5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the 2-methylpyridin-4-yloxy group. The final step involves the formation of the benzothiadiazole moiety. Common reagents used in these reactions include various organometallic catalysts and solvents such as dichloromethane and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, organometallic catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Carboxypyridin-2-yl)oxy) isophthalic acid
  • Imidazole containing compounds
  • Pyrrolidine derivatives

Uniqueness

5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole is unique due to its combination of heterocyclic structures, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methanone

InChI

InChI=1S/C16H14N4O2S/c1-10-6-12(4-5-17-10)22-13-8-20(9-13)16(21)11-2-3-14-15(7-11)19-23-18-14/h2-7,13H,8-9H2,1H3

InChI Key

HQMVNNZJBAIJIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=CC4=NSN=C4C=C3

Origin of Product

United States

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